molecular formula C16H12BrNO4S B2941512 methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate CAS No. 146384-43-2

methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate

Cat. No. B2941512
M. Wt: 394.24
InChI Key: IINOEWPDDBBIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate” is a complex organic molecule that contains an indole ring, a sulfonyl group, and a carboxylate ester. It also has a bromine atom attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions . For example, 4-bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form a corresponding N-aryl sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), ultraviolet-visible spectroscopy (UV/VIS), and Fourier-transform infrared spectroscopy (FTIR) .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of its functional groups. For instance, the bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-bromophenyl methyl sulfone, a related compound, has a melting point of 103-107 °C .

Scientific Research Applications

Chemical Synthesis and Methodologies

  • The compound has been utilized in the synthesis of complex molecules, demonstrating its versatility in organic synthesis. For instance, it serves as a precursor or intermediate in the synthesis of compounds with potential biological activities. These synthetic methodologies often aim to introduce sulfonyl groups into molecules, which can significantly alter their chemical properties and biological activities (Rassadin et al., 2009) Rassadin et al..

Biological Activities

  • The research has also explored the potential biological activities of derivatives of "methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate". For example, some studies focus on the anti-inflammatory and antitumor effects of related compounds, indicating the potential therapeutic applications of such derivatives (Harrak et al., 2010) Harrak et al..

Pharmacological Research

  • In pharmacological research, certain derivatives have been examined for their activity against specific targets, such as HIV-1, showcasing the role of sulfonyl indoles in developing antiviral agents (Silvestri et al., 2003) Silvestri et al.. These studies highlight the potential of such compounds in addressing global health challenges.

properties

IUPAC Name

methyl 1-(4-bromophenyl)sulfonylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-11-4-2-3-5-14(11)18(15)23(20,21)13-8-6-12(17)7-9-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOEWPDDBBIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.